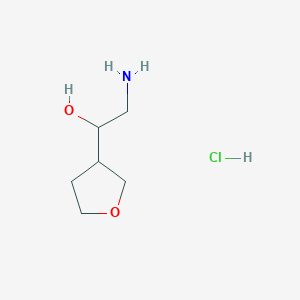

2-Amino-1-(oxolan-3-yl)ethan-1-ol hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-Amino-1-(oxolan-3-yl)ethan-1-ol hydrochloride (AOEH) is an organic compound that has been used in a variety of scientific experiments over the years. It is a white, crystalline solid that is soluble in water and has a melting point of about 160°C. AOEH is an important intermediate for the synthesis of several pharmaceuticals and has been used in the production of a number of drugs. It is an important reagent in the laboratory and has been used in the synthesis of a wide range of compounds.

Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Properties

Enantioselective Synthesis : 2-Amino-1-(oxolan-3-yl)ethan-1-ol hydrochloride has been utilized in the enantioselective synthesis of chiral building blocks. For example, Demir et al. (2003) demonstrated its use in synthesizing both enantiomers of 2-amino-2-(2-furyl)ethan-1-ol, a key chiral component for preparing serine and azasugars with high enantiomeric excess (up to 96%) (Demir et al., 2003).

Ionic Liquid Synthesis : Shevchenko et al. (2017) explored its application in synthesizing protic hydroxylic ionic liquids with varied basicity. These ionic liquids displayed notable properties like low glass transition temperature and high conductivity (Shevchenko et al., 2017).

Schiff Base Ligands and Metal Complexes : Kurt et al. (2020) synthesized novel Schiff base ligands using similar compounds, which were used to create metal complexes with potential as drug candidates (Kurt et al., 2020).

Polyheterocycle Synthesis : Bouchama et al. (2018) reported the synthesis of chromenopyridodiazepinone polyheterocycles, demonstrating the versatility of similar amino alcohols in organic synthesis (Bouchama et al., 2018).

Biological Applications

Antifungal Activities : Haggam (2021) synthesized novel derivatives of similar compounds which showed significant antifungal activities, highlighting their potential in pharmaceutical applications (Haggam, 2021).

Antitumor Activity : Isakhanyan et al. (2016) synthesized tertiary aminoalkanol hydrochlorides, similar in structure, and tested them for antitumor activities, indicating their potential use in cancer treatment (Isakhanyan et al., 2016).

Anti-Inflammatory Agents : Rehman et al. (2022) synthesized chalcone derivatives from compounds structurally related to this compound, showing efficacy as anti-inflammatory agents (Rehman et al., 2022).

Wirkmechanismus

Mode of Action

The mode of action of 2-Amino-1-(oxolan-3-yl)ethan-1-ol hydrochloride is currently unknown . The compound’s interaction with its targets and the resulting changes at the molecular level are subjects of ongoing research.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound . .

Biochemische Analyse

Biochemical Properties

2-Amino-1-(oxolan-3-yl)ethan-1-ol hydrochloride plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it may act as a substrate or inhibitor for specific enzymes, altering their catalytic activity. The nature of these interactions can vary, including covalent bonding, hydrogen bonding, and van der Waals forces .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it may activate or inhibit specific signaling pathways, leading to changes in gene expression and metabolic flux .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It may bind to specific biomolecules, such as enzymes or receptors, altering their activity. This binding can result in enzyme inhibition or activation, changes in gene expression, and modulation of cellular processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions, but its activity may decrease over time due to degradation .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, while higher doses could lead to toxic or adverse effects. Threshold effects are often observed, where a specific dosage level is required to elicit a significant response .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. These interactions can lead to changes in the overall metabolic profile of cells and tissues .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific mechanisms. It may interact with transporters or binding proteins, affecting its localization and accumulation. These interactions are crucial for its biological activity and function .

Subcellular Localization

The subcellular localization of this compound is essential for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization can influence its interactions with other biomolecules and its overall biological effects .

Eigenschaften

IUPAC Name |

2-amino-1-(oxolan-3-yl)ethanol;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO2.ClH/c7-3-6(8)5-1-2-9-4-5;/h5-6,8H,1-4,7H2;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDUNIQMWTPCNRD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC1C(CN)O.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14ClNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.63 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-Acetyl-2-methyl-4H-benzo[1,4]oxazin-3-one](/img/structure/B1373526.png)

amine](/img/structure/B1373534.png)

![6-(4-Bromophenyl)imidazo[2,1-b][1,3]thiazol-5-amine](/img/structure/B1373537.png)

![6-bromo-1H-pyrrolo[3,2-b]pyridin-2(3H)-one](/img/structure/B1373539.png)

![7-Benzyl-2,7-diazaspiro[4.5]decane](/img/structure/B1373543.png)